molecular formula C17H22F3NO3 B1532184 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine CAS No. 634464-86-1

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine

Cat. No. B1532184
CAS RN: 634464-86-1
M. Wt: 345.36 g/mol
InChI Key: KYGBBWCXYDCSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine” is a chemical compound . It is also known as “tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxylate” and "1-Piperidinecarboxylic acid, 4-hydroxy-4-[3-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The molecular formula of this compound is C16H20F3NO2 . Unfortunately, the specific 3D structure or 2D diagram is not provided in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.33 . It has a predicted boiling point of 342.5±42.0 °C and a predicted density of 1.191±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .

Mechanism of Action

Mode of Action

It’s known that this compound is derived from a c-h activation methodology developed by jin-quan yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine . This suggests that the compound may interact with its targets through a palladium-mediated carbon-carbon bond formation process.

properties

IUPAC Name

tert-butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-9-7-16(23,8-10-21)12-5-4-6-13(11-12)17(18,19)20/h4-6,11,23H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGBBWCXYDCSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678148
Record name tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

634464-86-1
Record name tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine
Reactant of Route 3
Reactant of Route 3
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine
Reactant of Route 4
Reactant of Route 4
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine
Reactant of Route 5
Reactant of Route 5
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine
Reactant of Route 6
Reactant of Route 6
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.